molecular formula C13H12BrNO2 B12341270 Ethyl 2-(7-bromoquinolin-2-YL)acetate CAS No. 1196151-60-6

Ethyl 2-(7-bromoquinolin-2-YL)acetate

Cat. No.: B12341270
CAS No.: 1196151-60-6
M. Wt: 294.14 g/mol
InChI Key: KVCQVFQGJDUBFP-UHFFFAOYSA-N
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Description

Ethyl 2-(7-bromoquinolin-2-yl)acetate is a brominated quinoline derivative featuring an ethyl acetate ester group at the quinoline core’s 2-position and a bromine substituent at the 7-position. Quinoline derivatives are notable for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The bromine atom enhances electrophilicity and influences binding interactions in biological systems, while the ester group improves solubility and modulates pharmacokinetic properties.

Properties

CAS No.

1196151-60-6

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

ethyl 2-(7-bromoquinolin-2-yl)acetate

InChI

InChI=1S/C13H12BrNO2/c1-2-17-13(16)8-11-6-4-9-3-5-10(14)7-12(9)15-11/h3-7H,2,8H2,1H3

InChI Key

KVCQVFQGJDUBFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(C=CC(=C2)Br)C=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-bromoquinolin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(7-bromoquinolin-2-YL)acetate has been studied for its biological activities, particularly as a precursor for the synthesis of various pharmacologically active compounds.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of quinoline scaffolds have shown effectiveness against viruses such as SARS-CoV-2. A study reported that certain analogs exhibited low micromolar activity against SARS-CoV-2 replication, indicating that modifications to the this compound structure could enhance its antiviral properties .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that quinoline derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some compounds displaying potency greater than traditional antibiotics like ampicillin .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of new drug candidates.

Synthesis of Antimycobacterial Agents

In the quest for new antimycobacterial agents, derivatives of quinoline have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. The introduction of various substituents on the quinoline ring has been shown to enhance the antimicrobial activity significantly .

Structural Characterization

The structural characteristics of this compound have been analyzed using various spectroscopic techniques (e.g., NMR and MS). These analyses help in understanding the compound's reactivity and stability, which are crucial for its application in drug design.

Case Studies

Study Focus Findings
Study 1Antiviral ActivityIdentified derivatives with EC50 values ranging from 6 to 18 μM against SARS-CoV-2 .
Study 2Antimicrobial PropertiesCompounds showed MIC values lower than traditional antibiotics against Gram-positive and Gram-negative bacteria .
Study 3Antimycobacterial ActivitySeveral synthesized derivatives exhibited significant antitubercular activity with MIC values comparable to established drugs .

Mechanism of Action

The mechanism of action of ethyl 2-(7-bromoquinolin-2-yl)acetate is primarily related to its interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares Ethyl 2-(7-bromoquinolin-2-yl)acetate with five structurally related compounds:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
This compound (Target) Quinoline 7-Br, 2-CH₂COOEt C₁₃H₁₁BrNO₂ 293.14 Bromine enhances reactivity; ester improves solubility.
Ethyl 2-(6-bromoquinazolin-2-yl)acetate Quinazoline 6-Br, 2-CH₂COOEt C₁₂H₁₁BrN₂O₂ 295.14 Quinazoline core with additional nitrogen; potential kinase inhibition.
Ethyl 2-(3-bromoquinolin-6-yl)propanoate Quinoline 3-Br, 6-CH(CH₂COOEt) C₁₄H₁₄BrNO₂ 308.17 Propanoate ester increases lipophilicity; bromine at 3-position.
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate Imidazole 4-Br-phenyl, 2-phenyl, 4-CH₂COOEt C₁₉H₁₇BrN₂O₂ 385.26 Bulky aromatic substituents; imidazole core for hydrogen bonding.
Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate Benzooxazole 7-Cl, 2-CH₂COOEt C₁₁H₁₀ClNO₃ 255.66 Chlorine substitution reduces steric hindrance; benzooxazole for rigidity.


Key Observations :

  • Core Heterocycle: The quinoline/quinazoline cores (Target, ) enable π-π stacking in biological targets, while imidazole () and benzooxazole () cores prioritize hydrogen bonding.
  • Substituent Position : Bromine at the 7-position (Target) vs. 6-position () alters electronic distribution and binding affinity.
Pharmacological Potential
  • Quinoline Derivatives: Compounds like Ethyl 2’-(5,6-dihydrosanguinarine-6-yl)acetate () exhibit cytotoxicity against cancer cells, suggesting the target compound may share similar mechanisms due to structural homology.
  • Imidazole Derivatives : Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate () is associated with antimicrobial activity, highlighting the role of brominated aromatic groups in disrupting microbial membranes.
  • Benzooxazole Derivatives : Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate () may serve as a precursor for fluorescent probes due to its rigid, planar structure.

Physicochemical and Stability Profiles

Property This compound Ethyl 2-(6-bromoquinazolin-2-yl)acetate Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Solubility (Predicted) Moderate in polar organic solvents High (due to N-heteroatom) Low (lipophilic propanoate)
Stability Light-sensitive; store at -20°C Stable under inert atmosphere Sensitive to hydrolysis
Melting Point Not reported Not reported Not reported

Toxicity Considerations

  • Ethyl Acetate Moiety : Ethyl acetate derivatives (e.g., ) induce developmental toxicity in zebrafish embryos at high concentrations (EC₅₀ = 0.2%), suggesting ester-containing compounds require dose optimization.

Biological Activity

Ethyl 2-(7-bromoquinolin-2-YL)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Overview of this compound

This compound belongs to a class of compounds known as quinolines, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring. Quinolines and their derivatives have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that compounds containing the quinoline moiety can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents.

Pathogen MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus0.070.27
Escherichia coli0.140.26
Klebsiella pneumoniae0.100.20

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial therapies, especially in the context of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Research indicates that quinoline derivatives can induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For example, studies have reported IC50 values for related compounds against cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer), indicating their effectiveness in inhibiting tumor growth.

Cell Line IC50 (µM) Reference
MCF-720.1
A54914.0

The mechanism of action for these compounds often involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which contribute to their cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of quinoline derivatives, including this compound, found that these compounds exhibited superior activity against resistant strains of Staphylococcus aureus compared to conventional antibiotics like ampicillin .
  • Anticancer Properties : In another investigation, this compound was tested against multiple cancer cell lines, demonstrating significant antiproliferative effects with IC50 values suggesting high potency . The study highlighted the compound's ability to induce apoptosis in cancer cells through ROS-mediated pathways.

The biological activity of this compound can be attributed to its structural features:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and may improve interactions with biological targets.
  • Quinoline Core : The electron-rich nature of the quinoline ring facilitates binding to various enzymes and receptors involved in microbial growth and cancer proliferation.

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